2-ethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolinone core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins involved in cellular apoptotic pathways, such as bim, bax, bcl-2, p53, rip, ded, apo2l, and xiap . These proteins play crucial roles in regulating cell growth and death, making them potential targets for anticancer therapy .
Mode of Action
It can be inferred that the compound may interact with its targets to induce apoptosis, a programmed cell death process . This interaction could involve binding to the active sites of the target proteins, thereby modulating their functions .
Biochemical Pathways
The compound likely affects the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a series of biochemical reactions that lead to cell death, primarily through the activation of caspases, a large group of cysteine proteases enzymes . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Result of Action
The compound has shown notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . It has been observed to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable reagent like phosgene or triphosgene.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where the indolinone intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the ethoxylated indolinone with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxindole derivatives with additional oxygen functionalities.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-based Acetohydrazides: These compounds share the indolinone core and have shown notable cytotoxicity towards various cancer cell lines.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy group and the benzamide moiety enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-15-6-4-3-5-13(15)17(21)18-12-7-8-14-11(9-12)10-16(20)19-14/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDUHJOMCLXCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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